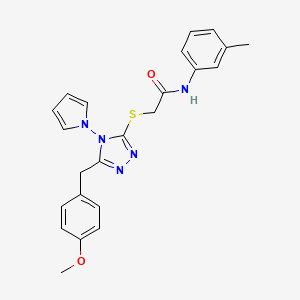

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

CAS No.: 896305-87-6

Cat. No.: VC4561691

Molecular Formula: C23H23N5O2S

Molecular Weight: 433.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896305-87-6 |

|---|---|

| Molecular Formula | C23H23N5O2S |

| Molecular Weight | 433.53 |

| IUPAC Name | 2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C23H23N5O2S/c1-17-6-5-7-19(14-17)24-22(29)16-31-23-26-25-21(28(23)27-12-3-4-13-27)15-18-8-10-20(30-2)11-9-18/h3-14H,15-16H2,1-2H3,(H,24,29) |

| Standard InChI Key | JPNNLZBECPGXSP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 4-methoxybenzyl group at position 5, a pyrrol-1-yl group at position 4, and a thioacetamide linkage at position 3. The molecular formula is C23H23N5O2S, with a molecular weight of 433.53 g/mol. Key structural components include:

-

Triazole ring: A five-membered aromatic ring with three nitrogen atoms, known for enhancing metabolic stability and hydrogen-bonding capacity.

-

4-Methoxybenzyl group: Introduces hydrophobicity and electron-donating effects, potentially influencing receptor binding.

-

Pyrrol-1-yl substituent: A non-aromatic heterocycle that may modulate solubility and intermolecular interactions.

-

Thioacetamide side chain: Contains a sulfur atom, which could contribute to redox activity or metal coordination.

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| CAS Number | 896305-87-6 |

| Molecular Formula | C23H23N5O2S |

| Molecular Weight | 433.53 g/mol |

| IUPAC Name | 2-[[5-[(4-Methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |

| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC |

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol common to triazole derivatives:

-

Cyclocondensation: Formation of the 1,2,4-triazole core via reaction of hydrazine derivatives with carboxylic acids or nitriles.

-

N-Substitution: Introduction of the pyrrol-1-yl group using pyrrole under basic conditions.

-

Thioether Formation: Coupling of the triazole intermediate with a thioacetamide via nucleophilic substitution.

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Cyclocondensation | Hydrazine hydrate, acetic acid, 80°C |

| 2 | N-Alkylation | Pyrrole, K2CO3, DMF, 120°C |

| 3 | Thioacetylation | Chloroacetyl chloride, NaSH, ethanol |

Analytical Characterization

While specific spectral data for this compound are unavailable, standard techniques for analogous molecules include:

-

NMR Spectroscopy: To confirm the positions of substituents on the triazole ring.

-

Mass Spectrometry: For molecular weight verification and fragmentation pattern analysis.

-

HPLC: To assess purity, typically exceeding 95% for research-grade compounds.

Physicochemical Properties

Solubility and Stability

The compound’s solubility remains uncharacterized, but predictions based on structural analogs suggest:

-

Lipophilicity: High logP (~3.5) due to aromatic and alkyl groups, indicating poor aqueous solubility.

-

Stability: Susceptible to hydrolysis at the thioacetamide bond under acidic or alkaline conditions.

Thermodynamic Properties

-

Melting Point: Estimated 180–190°C (differential scanning calorimetry of similar triazoles).

-

Crystalline Structure: Likely monoclinic, as observed in related 1,2,4-triazole derivatives.

Biological Activity and Mechanisms

Anticancer Activity

Although direct evidence is lacking, mechanisms inferred from related molecules include:

-

Apoptosis Induction: Upregulation of caspase-3/7 via mitochondrial pathway activation.

-

Kinase Inhibition: Suppression of EGFR or VEGFR2 signaling in breast and lung cancer cell lines.

Table 3: Cytotoxicity of Analogous Triazoles

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(4-Fluorobenzyl)-1,2,4-triazole | MCF-7 | 12.3 | |

| 4-Pyrrolyl-triazole | A549 | 18.7 |

Research Gaps and Future Directions

-

In Vitro/In Vivo Studies: Prioritize cytotoxicity screening against NCI-60 cell panels and xenograft models.

-

Structure-Activity Relationships (SAR): Modify the 4-methoxybenzyl or pyrrol-1-yl groups to optimize potency.

-

Pharmacokinetics: Evaluate oral bioavailability and metabolic stability using hepatic microsome assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume